4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMLHOOENBAYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130795 | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-72-0 | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is the most widely employed method for synthesizing 4-carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester. This palladium-catalyzed process involves coupling a halogenated aromatic precursor (e.g., 4-bromo-3-(trifluoromethyl)benzoic acid) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Typical conditions include:
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Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos).
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Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF).
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N).
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronic ester. Yields range from 60% to 85%, depending on the halogen (bromine > chlorine) and steric hindrance from the trifluoromethyl group.
Grignard Reagent-Mediated Boronation
An alternative approach employs Grignard reagents to introduce the boronic ester moiety. Starting from 4-lithio-3-(trifluoromethyl)benzoic acid (generated via lithiation of the corresponding bromide), the intermediate is treated with trimethyl borate (B(OMe)₃), followed by pinacol protection. Key considerations include:
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Lithiation : Requires low temperatures (−78°C) and strict anhydrous conditions.
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Quenching : Hydrolysis with pinacol in acidic media to form the ester.
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Yield : 50–65%, limited by competing side reactions such as proto-deboronation.
This method avoids palladium catalysts but is less efficient for electron-deficient aromatics due to reduced lithiation selectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DME) enhance palladium catalyst activity in Miyaura borylation, while THF improves solubility of Grignard intermediates. Elevated temperatures (80–100°C) accelerate Miyaura reactions but risk decarboxylation of the carboxylic acid group. Lower temperatures (25–50°C) are preferable for acid-sensitive intermediates.
Stabilization of Boronic Acid Intermediates
The free boronic acid intermediate is prone to protodeboronation, particularly under basic conditions. Pinacol esterification mitigates this instability by forming a cyclic boronate. Kinetic studies show that pinacol esters exhibit a protodeboronation rate constant (kBE) of 1.2 × 10⁻⁵ s⁻¹ at pH 7, compared to 3.8 × 10⁻³ s⁻¹ for unprotected boronic acids.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). The trifluoromethyl group increases lipophilicity, requiring higher polarity eluents compared to non-fluorinated analogs.
Spectroscopic Confirmation
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¹H NMR : Distinct signals for pinacol methyl groups (δ 1.2–1.3 ppm) and aromatic protons (δ 7.5–8.1 ppm).
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HPLC : Purity >95% achieved with C18 reverse-phase columns (acetonitrile/water mobile phase).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 85 | 97 | High | Industrial |
| Grignard Boronation | None | 65 | 92 | Moderate | Lab-scale |
| Direct Esterification | H₂SO₄ | 45 | 88 | Low | Limited |
Table 1. Performance metrics for major synthesis routes.
The Miyaura method offers superior yield and scalability but requires expensive palladium catalysts. Grignard approaches, while cheaper, suffer from lower efficiency and stringent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Boronic Acids: Regenerated from hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
1.1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the formation of various functionalized compounds. It has been utilized to synthesize hydantoin-derived autotaxin inhibitors, which are relevant in treating diseases associated with lysophosphatidic acid signaling pathways .
1.2. Synthesis of Reactive Oxygen Species (ROS)-Sensitive Materials
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester can be linked to β-cyclodextrin to create materials that respond to ROS, specifically hydrogen peroxide (H₂O₂). This application is significant in developing sensors and drug delivery systems that can release therapeutic agents in response to oxidative stress .
1.3. Development of Kinase Inhibitors
The compound has been employed in the synthesis of 5-aryl-2-aminopyridine derivatives, which act as FLT3 kinase inhibitors. These inhibitors are crucial in cancer therapy, particularly for acute myeloid leukemia (AML), where FLT3 mutations are prevalent .
Medicinal Chemistry
2.1. Anticancer Research
Research has demonstrated that boronic acid derivatives, including this compound, exhibit anticancer properties by inhibiting key enzymatic pathways involved in tumor growth and survival. The incorporation of trifluoromethyl groups enhances the selectivity and potency of these compounds against cancer cells .
2.2. Drug Design and Development
In drug design, this compound is instrumental in creating novel therapeutic agents through its ability to form stable complexes with biological targets. Its use in combinatorial chemistry has led to the discovery of new drug candidates with improved efficacy and reduced side effects .
Materials Science
3.1. Polymer Chemistry
The compound's reactivity allows it to be used in polymer chemistry for the development of boron-containing polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials are being explored for applications in electronics and advanced coatings .
3.2. Sensor Development
Due to its sensitivity to changes in pH and other environmental factors, this compound is being investigated for use in chemical sensors that can detect specific analytes in complex mixtures, including glucose sensors for diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or vinyl-aryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility Profiles
The solubility of pinacol esters is generally superior to their parent boronic acids. For example:
| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Pinacol ester (generic) | High | High | Low |
| Azaester (generic) | High | Moderate | Very low |
- The carboxy group may enhance aqueous solubility compared to non-polar analogs like 4-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester .
- Azaesters : Exhibit significant solvent-dependent solubility contrasts (e.g., high in chloroform vs. very low in methylcyclohexane), unlike pinacol esters, which show smaller differences between solvents .
Reactivity and Functionalization
- Cross-Coupling Efficiency : The trifluoromethyl group in 4-carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester stabilizes the transition state in Suzuki-Miyaura couplings, enabling efficient aryl-aryl bond formation even with low palladium catalyst loadings (0.5–2 mol%) .
- Comparison with Nitro-Substituted Analogs : Nitro groups (e.g., 4-nitro-2-(trifluoromethyl)phenylboronic acid pinacol ester) increase steric hindrance, reducing coupling yields compared to carboxy-substituted derivatives .
- α-Functionalization : Unlike alkyl boronic esters, which undergo radical-based α-C–H activation, aryl pinacol esters like this compound retain the boronic ester group during reactions, preserving functionality for subsequent steps .
Stability and Degradation
- Oxidative Stability : The pinacol ester group in 4-carboxy-3-(trifluoromethyl)phenylboronic acid resists hydrolysis under basic conditions (t₁/₂ > 19 hours at pH 13.5), outperforming boronic acids .
- ROS Sensitivity: Degrades faster than non-esterified boronic acids in oxidative environments (e.g., H₂O₂), enabling controlled drug release in inflammatory tissues .
Biological Activity
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit promising anticancer activities. For instance, studies have shown that phenylboronic acids can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, compounds similar to 4-Carboxy-3-(trifluoromethyl)phenylboronic acid have demonstrated efficacy against various cancer cell lines, including breast and colon cancer cells, by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .
The mechanism of action for boronic acids typically involves the inhibition of proteasomal degradation pathways. By binding to the active sites of proteasomes, these compounds can disrupt protein turnover, leading to the accumulation of pro-apoptotic factors within cells. Additionally, they may interfere with the NF-κB signaling pathway, which is crucial for cancer cell survival.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Boronation : Utilizing boron reagents in the presence of trifluoromethyl-substituted phenols.
- Suzuki Coupling Reactions : This method involves coupling aryl halides with boronic acids in the presence of palladium catalysts .
- Pinacol Esterification : The final step often involves esterification with pinacol to yield the desired pinacol ester form .
Study 1: Anticancer Activity Evaluation
A study conducted on various boronic acid derivatives, including this compound, revealed significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity .
Study 2: Inhibition of Protein Degradation
Another investigation focused on the compound's ability to inhibit proteasomal activity. Results showed that at concentrations ranging from 10 to 50 µM, the compound significantly reduced the degradation rates of specific proteins involved in cell cycle regulation, thereby promoting apoptosis in treated cells .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Anticancer Activity | 15 | MCF-7 |
| Proteasome Inhibition | 25 | HCT116 |
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Direct Boronation | 80 | Efficient method |
| Suzuki Coupling | 75 | Requires Pd catalyst |
| Pinacol Esterification | 90 | High purity achieved |
Q & A
Q. What are the recommended synthetic routes for 4-carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester?
- Methodology : The compound is typically synthesized via sequential functionalization of the phenyl ring. A common approach involves: (i) Introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. (ii) Installing the carboxylic acid moiety through oxidation of a methyl or hydroxymethyl precursor. (iii) Converting the boronic acid to the pinacol ester using pinacol and a dehydrating agent under inert conditions . Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR to confirm ester formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify trifluoromethyl and aromatic proton environments. NMR (δ ~30 ppm) confirms boronic ester formation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for ).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for Suzuki-Miyaura applications) .
Q. What are the critical stability considerations for storage and handling?
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress .
- Handling : Avoid prolonged exposure to air or protic solvents (e.g., water, alcohols). Static discharge risks during transfer necessitate grounded equipment .
Advanced Research Questions
Q. How can this boronic ester be applied in synthesizing reactive oxygen species (ROS)-responsive materials?
- Methodology : The boronic ester reacts with HO via oxidation, enabling its use in ROS-sensitive hydrogels or drug delivery systems. For example: (i) Conjugate the ester to β-cyclodextrin via ester linkages. (ii) Monitor HO-triggered degradation using fluorescence assays or rheological studies .
- Data Interpretation : Control experiments (e.g., without HO) are critical to confirm ROS-specific responsiveness.
Q. What strategies optimize coupling efficiency in Suzuki-Miyaura reactions using this compound?
- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl (1–5 mol%) in THF/water mixtures at 70–90°C.
- Base Optimization : Use KPO (3 equiv.) to maintain pH >9, enhancing transmetallation.
- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromobenzotrifluoride) yield higher coupling efficiencies (>80%) compared to electron-rich partners .
Q. How can researchers troubleshoot low yields in cross-coupling reactions?
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
